N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a cyclopropyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.
Introduction of the cyano group: This can be done via nucleophilic substitution reactions.
Coupling with the nitrophenyl group: This step often involves amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the cyclopropyl or nitrophenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the synthesis of polymers or as a building block for advanced materials.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and nitrophenyl groups could play crucial roles in binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethylphenyl)amino]acetamide: Lacks the nitro group.
N-(1-cyano-1-cyclopropylethyl)-2-[(3-nitrophenyl)amino]acetamide: Different position of the nitro group.
Uniqueness
The presence of both the cyano and nitrophenyl groups in N-(1-cyano-1-cyclopropylethyl)-2-[(2,6-dimethyl-3-nitrophenyl)amino]acetamide may confer unique chemical properties, such as specific reactivity patterns and binding affinities, distinguishing it from similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,6-dimethyl-3-nitroanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-4-7-13(20(22)23)11(2)15(10)18-8-14(21)19-16(3,9-17)12-5-6-12/h4,7,12,18H,5-6,8H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRRSMHLPBQNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)NCC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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